molecular formula C22H24N2O5 B10855147 Fmoc-N,N-dimethyl-L-Glutamine

Fmoc-N,N-dimethyl-L-Glutamine

Cat. No.: B10855147
M. Wt: 396.4 g/mol
InChI Key: RSMCAOKIIZQPSD-UHFFFAOYSA-N
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Description

Fmoc-N,N-dimethyl-L-Glutamine is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

5-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid

InChI

InChI=1S/C22H24N2O5/c1-24(2)20(25)12-11-19(21(26)27)23-22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,28)(H,26,27)

InChI Key

RSMCAOKIIZQPSD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Fmoc-Gln(Me)₂-OH vs. Fmoc-Gln(Trt)-OH in Peptide Synthesis

[1]

Executive Summary

In Solid Phase Peptide Synthesis (SPPS), the selection of amino acid derivatives dictates the chemical identity and functional potential of the final peptide. The distinction between Fmoc-Gln(Me)₂-OH and Fmoc-Gln(Trt)-OH is not merely one of protecting group strategy, but of chemical destination .[1]

  • Fmoc-Gln(Trt)-OH is the industry-standard building block for generating native Glutamine (Q) residues.[1] The Trityl group is a temporary shield, removed during global cleavage.

  • Fmoc-Gln(Me)₂-OH is a specialized building block for generating

    
    -Dimethylglutamine , a non-canonical amino acid.[1] The methyl groups are permanent structural modifications that alter the peptide's hydrogen-bonding network and lipophilicity.[1]
    

This guide details the mechanistic differences, synthesis protocols, and strategic applications for both derivatives.

Part 1: Chemical Identity & Structural Logic

To understand the application, one must first understand the structural permanence of the side-chain modifications.

Fmoc-Gln(Trt)-OH (The Protected Standard)[1]
  • Full Name:

    
    -Fmoc-
    
    
    -trityl-L-glutamine[1]
  • Role: Precursor to Native Glutamine.

  • Mechanism: The Trityl (Trt) group is an acid-labile protecting group attached to the amide nitrogen of the side chain.[1] It is bulky and lipophilic, preventing aggregation during synthesis and blocking side reactions.

  • Fate: Upon treatment with Trifluoroacetic Acid (TFA), the Trt group is cleaved, regenerating the primary amide (

    
    ).[1]
    
Fmoc-Gln(Me)₂-OH (The Permanent Modifier)[1]
  • Full Name:

    
    -Fmoc-
    
    
    -dimethyl-L-glutamine[1]
  • Role: Precursor to Dimethylglutamine Analog.

  • Mechanism: Two methyl groups replace the hydrogens on the side-chain amide nitrogen.[1]

  • Fate: Methyl groups are chemically stable under standard SPPS cleavage conditions (95% TFA). They remain attached to the peptide, yielding a tertiary amide side chain (

    
    ).[1]
    
Comparative Structural Flow

The following diagram illustrates the divergent pathways of these two derivatives during the cleavage step.

CleavagePathwayStart_TrtFmoc-Gln(Trt)-OH(Resin Bound)ReagentCleavage Cocktail(95% TFA + Scavengers)Start_Trt->ReagentStart_Me2Fmoc-Gln(Me)2-OH(Resin Bound)Start_Me2->ReagentProduct_TrtNative Glutamine(-CONH2)Reagent->Product_TrtTrt RemovalProduct_Me2Dimethylglutamine(-CON(Me)2)Reagent->Product_Me2No Change to Side ChainByproductTriphenylmethyl cation(Scavenged)Reagent->ByproductFrom Trt Only

Figure 1: Cleavage pathway comparison. Note that the methyl groups in Gln(Me)₂ survive TFA treatment, whereas Trt is removed.[1]

Part 2: The Standard: Fmoc-Gln(Trt)-OH[1]

Why Trityl?

Unprotected Glutamine is susceptible to two major side reactions during SPPS:

  • Dehydration: Conversion of the amide (

    
    ) to a nitrile (
    
    
    ) by carbodiimides (DIC/DCC).
  • Pyroglutamate Formation: Intramolecular cyclization of N-terminal Gln, terminating the chain.

The Trityl group sterically hinders the amide nitrogen, preventing dehydration, and electronically reduces the nucleophilicity of the amide, suppressing cyclization.

Protocol: Optimization for Fmoc-Gln(Trt)-OH
  • Coupling Reagents: DIC/Oxyma Pure is preferred over HBTU/DIEA to minimize racemization, though Trt suppresses this risk significantly compared to unprotected Gln.

  • Cleavage: Requires high acid concentration.

    • Standard: 95% TFA, 2.5% TIS, 2.5% H₂O.

    • Note: The Trityl cation is highly reactive. Triisopropylsilane (TIS) is a mandatory scavenger to prevent the re-attachment of the Trityl group to Tryptophan or Cysteine residues (alkylation).

Part 3: The Modifier: Fmoc-Gln(Me)₂-OH[1]

Why Dimethylglutamine?

This derivative is used when the researcher intends to alter the physicochemical properties of the peptide. It is not a protection strategy.

  • Hydrogen Bond Masking: By replacing the amide hydrogens with methyls, the residue loses its ability to act as a hydrogen bond donor. This can:

    • Improve membrane permeability (passive transport).

    • Disrupt alpha-helical structures if the amide protons were involved in stabilization.[1]

  • Epigenetic Research: Used to mimic methylated states of amino acids or to study methyl-lysine binding domains (reader proteins) that might cross-react with methylated glutamine.[1]

  • Solubility: The dimethyl group increases lipophilicity locally but prevents aggregation caused by inter-chain hydrogen bonding.

Protocol: Synthesis Challenges with Gln(Me)₂

The presence of two methyl groups on the side chain creates a tertiary amide. While this does not sterically hinder the


1
  • Coupling: Standard HBTU/DIEA or DIC/Oxyma protocols are generally effective.

  • Monitoring: The tertiary amide of the side chain does not show the typical amide II band in IR, which can be useful for characterization.

  • Purification: Peptides containing Gln(Me)₂ will be more hydrophobic (later retention time on RP-HPLC) compared to their native Gln counterparts.[1]

Part 4: Comparative Data & Selection Guide

The following table summarizes the critical operational differences.

FeatureFmoc-Gln(Trt)-OHFmoc-Gln(Me)₂-OH
Primary Application Synthesis of native peptides.[1]Synthesis of methylated analogs/peptidomimetics.[2]
Side Chain Formula


Final Residue (Post-TFA) Glutamine (Q)

-Dimethylglutamine
H-Bond Donor Capability High (2 protons)None (0 protons)
TFA Sensitivity Labile (Trt removed)Stable (Me groups remain)
Scavenger Requirement High (TIS required for Trt cation)Standard
Cost Low (Commodity chemical)High (Specialty building block)
Decision Logic Workflow

DecisionTreeQuestionWhat is your target peptide?NativeNative Sequence(e.g., GLP-1, Glucagon)Question->NativeAnalogModified Analog(PK study, Epigenetics)Question->AnalogSelect_TrtSelect Fmoc-Gln(Trt)-OH(Standard Protection)Native->Select_TrtSub_QuestionType of Modification?Analog->Sub_QuestionBackboneBackbone Methylation(Protease resistance)Sub_Question->BackboneSidechainSide-chain Methylation(H-bond masking)Sub_Question->SidechainSelect_NMeSelect Fmoc-N-Me-Gln(Trt)-OH(Different Product)Backbone->Select_NMeSelect_Me2Select Fmoc-Gln(Me)2-OH(Dimethyl Amide)Sidechain->Select_Me2

Figure 2: Selection logic.[1] Note the distinction between Backbone methylation (N-Me) and Side-chain methylation (Me2).[1]

Part 5: Troubleshooting & FAQs

Q: Can I use Fmoc-Gln(Me)₂-OH as a protecting group if I want to remove the methyls later? A: No. The amide-methyl bond is extremely stable.[1] It requires harsh conditions (e.g., strong enzymatic hydrolysis or extreme acidic/basic conditions incompatible with peptides) to break. If you need a protecting group, use Trityl (Trt) or Xanthyl (Xan).

Q: I see "Fmoc-N-Me-Gln(Trt)-OH" in the catalog. Is this the same? A: No. That molecule has the methyl group on the alpha-nitrogen (the backbone).[1] It yields a peptide with a methylated backbone but a native side chain (after Trt removal). Fmoc-Gln(Me)₂-OH has a native backbone but a methylated side chain.[1]

Q: How do I characterize the Gln(Me)₂ peptide? A: Mass Spectrometry is the definitive method.

  • Native Gln residue mass: 128.13 Da.

  • Dimethyl-Gln residue mass: 156.18 Da (+28 Da shift).[1] Ensure your calculated exact mass accounts for this +28 Da difference per substitution.

References

  • PubChem. (2023). Fmoc-N-Me-Gln-OH Compound Summary. National Center for Biotechnology Information. [Link][1][3]

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard text referencing Trityl protection mechanisms).[4][5]

A Technical Guide to the Solubility of Fmoc-N5,N5-dimethyl-L-glutamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Advanced Peptide Synthesis

In the landscape of modern drug discovery and peptide chemistry, the use of specialized amino acid derivatives is paramount for accessing novel peptide architectures with enhanced therapeutic properties. Fmoc-N5,N5-dimethyl-L-glutamine is one such building block, designed to mitigate the side reactions often associated with standard glutamine residues, such as dehydration or cyclization during activation. However, the successful incorporation of this and any protected amino acid into a growing peptide chain is fundamentally dependent on its solubility characteristics. Inadequate solubility can lead to poor reaction kinetics, incomplete couplings, and challenges in purification, ultimately compromising the yield and purity of the final peptide.

This in-depth technical guide provides a comprehensive framework for understanding and evaluating the solubility of Fmoc-N5,N5-dimethyl-L-glutamine. We will delve into its physicochemical properties, the core principles governing the solubility of Fmoc-amino acids, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this key parameter to optimize their synthetic workflows and ensure the reliable production of complex peptides.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a molecule is dictated by its structural and electronic properties. While extensive empirical data for Fmoc-N5,N5-dimethyl-L-glutamine is not widely published, we can infer its behavior by examining its constituent parts and comparing it to related analogues.

The structure of Fmoc-N5,N5-dimethyl-L-glutamine is characterized by three key features:

  • The Fmoc Group: This large, aromatic N-terminal protecting group is highly non-polar and hydrophobic. It is the primary driver for solubility in a wide range of organic solvents.[1][2]

  • The L-glutamine Backbone: The core amino acid structure provides polarity and potential for hydrogen bonding.

  • The N5,N5-dimethylamide Side Chain: Unlike the primary amide of standard glutamine, this tertiary amide lacks a proton donor for hydrogen bonding. This modification increases the lipophilicity of the side chain and can disrupt the intermolecular hydrogen bonding that often leads to aggregation and poor solubility in the parent Fmoc-L-glutamine.[3]

A comparison with its parent compounds, Fmoc-L-glutamine and N,N-dimethyl-L-glutamine, is instructive.

PropertyFmoc-L-glutamineN,N-dimethyl-L-glutamineFmoc-N5,N5-dimethyl-L-glutamine
Molecular Weight 368.39 g/mol [4][5]174.20 g/mol [6]~396.44 g/mol
Predicted XLogP3 1.9[5]-3.8[6]Higher than Fmoc-L-glutamine (Predicted)
Hydrogen Bond Donors 3[5]2[6]1
Hydrogen Bond Acceptors 5[5]4[6]5
Key Structural Feature Primary side-chain amideTertiary side-chain amideFmoc group + Tertiary side-chain amide

Note: Properties for Fmoc-N5,N5-dimethyl-L-glutamine are estimated based on its structure and data from analogues.

Inference from Analogues: The superior solubility of Fmoc-Gln(Trt)-OH in common peptide synthesis solvents compared to Fmoc-Gln-OH demonstrates that side-chain protection significantly enhances solubility.[3] The trityl group, like the N,N-dimethyl modification, is bulky and lipophilic, preventing aggregation. Therefore, it is reasonable to predict that Fmoc-N5,N5-dimethyl-L-glutamine will exhibit good solubility in polar aprotic solvents.

Predicted Solubility Profile:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMF, NMP, DMSO, DMAcHighThese solvents effectively solvate both the polar peptide backbone and the non-polar Fmoc group, which is a hallmark for solvents used in solid-phase peptide synthesis (SPPS).[1][7][8]
Chlorinated Dichloromethane (DCM)Moderate to HighDCM is a good solvent for the hydrophobic Fmoc group, but may be less effective at solvating the polar core.[7]
Ethers Tetrahydrofuran (THF)ModerateOften used in solvent mixtures to aid solubility.[9]
Alcohols Methanol, EthanolLow to ModerateThe polarity and hydrogen-bonding nature of alcohols can lead to lower solubility compared to aprotic solvents for some Fmoc-amino acids.[10]
Aqueous Buffers Water, PBSVery LowThe large, hydrophobic Fmoc group renders the molecule largely insoluble in aqueous media without the aid of co-solvents or pH adjustment.
Non-Polar Hexanes, TolueneVery LowThese solvents are unable to effectively solvate the polar amino acid portion of the molecule.

Experimental Determination of Solubility: A Self-Validating Protocol

For critical applications in drug development and process chemistry, empirical determination of solubility is non-negotiable. Here, we present a robust protocol for determining the thermodynamic solubility, which represents the true equilibrium state of the system.[11] A kinetic solubility protocol is also described for higher-throughput screening applications.

Distinguishing Thermodynamic vs. Kinetic Solubility

It is crucial to understand the difference between thermodynamic and kinetic solubility, as the values can differ significantly and have different implications.[11]

  • Thermodynamic Solubility: This is the equilibrium solubility, measured when the solid compound has reached a state of equilibrium with the solvent after an extended period. It is the most accurate and relevant value for formulation and process development. The starting material is the solid compound.[11][12]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates out of a solution when added from a high-concentration stock (typically in DMSO).[13][14] It is a high-throughput method useful for early discovery screening but can often overestimate the true solubility.[15]

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the comprehensive workflow for accurately determining the thermodynamic solubility of Fmoc-N5,N5-dimethyl-L-glutamine.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation prep_stock Prepare Analytical Stock Solution (e.g., 10 mM in DMSO) prep_cal Create Calibration Curve (Serial Dilution of Stock) prep_stock->prep_cal analyze Analyze via HPLC-UV prep_cal->analyze Reference prep_sample Weigh Solid Compound into Vials add_solvent Add Test Solvents to Vials prep_sample->add_solvent equilibrate Equilibrate with Agitation (e.g., 24h at 25°C) add_solvent->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge sample_supernatant Sample Supernatant centrifuge->sample_supernatant dilute Dilute Supernatant into Assay Range sample_supernatant->dilute dilute->analyze calc_conc Calculate Concentration from Calibration Curve analyze->calc_conc report Report Solubility (e.g., in mg/mL or mM) calc_conc->report

Caption: Thermodynamic Solubility Determination Workflow.

Detailed Step-by-Step Protocol (Thermodynamic)

Objective: To determine the equilibrium solubility of Fmoc-N5,N5-dimethyl-L-glutamine in a given solvent.

Materials:

  • Fmoc-N5,N5-dimethyl-L-glutamine (solid powder)

  • Test solvents (e.g., DMF, NMP, DCM, Water) of high purity

  • HPLC-grade DMSO

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator with temperature control

  • Calibrated analytical balance

  • HPLC-UV system

  • Syringe filters (0.22 µm, PTFE for organic, PVDF for aqueous)

Methodology:

  • Preparation of Analytical Standards:

    • Causality: A precise calibration curve is the foundation of accurate quantification.

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform a serial dilution of the stock solution in the mobile phase to create a series of standards (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM).

    • Inject these standards into the HPLC-UV system to generate a calibration curve of peak area versus concentration. Ensure the R² value is >0.99 for linearity.

  • Sample Preparation (The "Shake-Flask" Method):

    • Causality: Adding an excess of solid ensures that the resulting solution is saturated, which is the definition of solubility.[11]

    • Accurately weigh an excess amount of solid Fmoc-N5,N5-dimethyl-L-glutamine (e.g., 2-5 mg) into each of three vials per test solvent. Using triplicates provides statistical confidence.

    • Add a precise volume of the test solvent (e.g., 1 mL) to each vial.

  • Equilibration:

    • Causality: Reaching thermodynamic equilibrium is not instantaneous. Agitation for an extended period (24 hours is standard) is required to ensure the maximum amount of solute has dissolved.[12]

    • Seal the vials securely.

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25°C).

    • Allow the samples to equilibrate for at least 24 hours.

  • Sample Processing and Analysis:

    • Causality: It is critical to separate the saturated solution (supernatant) from the undissolved solid without altering the equilibrium. Centrifugation is a gentle and effective method.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw a known volume of the supernatant. Do not disturb the pellet.

    • Self-Validation Step: Visually inspect the supernatant for any particulate matter. If present, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.

    • Dilute the supernatant with mobile phase to a concentration that falls within the linear range of your calibration curve. The dilution factor must be recorded accurately.

    • Analyze the diluted sample by HPLC-UV.

  • Data Calculation:

    • Using the peak area from the HPLC analysis, determine the concentration of the diluted sample from the calibration curve.

    • Multiply this concentration by the dilution factor to calculate the solubility of the compound in the test solvent.

    • Report the final solubility in mg/mL and mM, along with the standard deviation from the triplicates.

High-Throughput Kinetic Solubility Protocol

Objective: To rapidly assess the precipitation point of the compound from a DMSO stock solution.

  • Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO).

  • In a 96-well plate, add the desired aqueous or organic solvent.

  • Add a small volume of the DMSO stock to the solvent (e.g., 2 µL into 198 µL, resulting in 1% DMSO and a theoretical concentration of 100 µM).[13]

  • Seal the plate and shake for a set period (e.g., 2 hours).[12]

  • Analyze the plate using a nephelometer to measure turbidity (light scattering) caused by precipitation.[15]

  • Alternatively, use a filter plate to separate precipitated material and quantify the concentration of the soluble fraction via HPLC-UV or LC-MS/MS.[12][13]

  • The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Conclusion

A thorough understanding of the solubility of Fmoc-N5,N5-dimethyl-L-glutamine is essential for its effective use in research and development. While its structure suggests favorable solubility in polar aprotic solvents like DMF and NMP, this guide underscores the necessity of empirical validation. The provided thermodynamic solubility protocol offers a self-validating and authoritative method for generating precise and reliable data. By applying these principles and methodologies, researchers can de-risk their synthetic processes, optimize reaction conditions, and ultimately accelerate the development of novel peptide-based therapeutics.

References

  • Chen, X., et al. (2025). Solubility of Fmoc-l-glutamic Acid in 14 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-dimethyl-L-glutamine. PubChem Compound Database. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-OH. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Pop, V., et al. (2026). Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. Retrieved from [Link]

  • Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-glutamine. PubChem Compound Database. Retrieved from [Link]

Sources

Navigating Glutamine Addiction: A Technical Guide to Side-Chain Modified Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amide Vulnerability

In the landscape of cancer metabolism, "glutamine addiction" is not merely a buzzword; it is a quantifiable dependency driven by the Warburg effect and the need for anaplerosis. While glucose provides the carbon skeleton for glycolysis, glutamine provides the nitrogen for nucleotide biosynthesis and the carbon for the TCA cycle.

For researchers, the glutamine side chain (–CH₂CH₂CONH₂) presents a unique chemical challenge. It is labile, prone to cyclization, and serves as a substrate for a diverse array of amidotransferases. Modifying this side chain—whether to create a metabolic probe, a PET tracer, or a therapeutic inhibitor—requires navigating a trade-off between biological fidelity (does it still bind the transporter?) and chemical utility (does it inhibit the enzyme or emit a signal?).

This guide dissects the technical application of side-chain modified glutamine derivatives, moving beyond basic descriptions to actionable experimental workflows.

Structural Classes & Mechanisms of Action

To select the correct derivative for your assay, you must understand the structural logic of the modification. We categorize these into three primary classes based on their interaction with the target protein (usually Glutaminase, GLS).

Class I: Reactive Antagonists (The "Warheads")
  • Exemplar: 6-Diazo-5-oxo-L-norleucine (DON).

  • Chemistry: The amide group is replaced by a diazo (–N=N⁺=C⁻) and ketone group.

  • Mechanism: DON acts as a glutamine mimic. It enters the active site of glutamine-utilizing enzymes. The diazo group is highly reactive, leading to the alkylation of a nucleophilic residue (typically Cysteine) within the active site.

  • Research Utility: Broad-spectrum "suicide inhibition." Useful for total pathway blockade but lacks specificity (hits GLS, amidotransferases, and asparagine synthetase).

Class II: Allosteric Modulators (The "Locks")
  • Exemplar: CB-839 (Telaglenastat).

  • Chemistry: Large, hydrophobic bis-thiadiazole structure. It does not resemble glutamine’s side chain.

  • Mechanism: It does not bind the catalytic site. Instead, it binds an allosteric pocket on the Glutaminase (GLS1) tetramer, stabilizing an inactive dimeric or oligomeric conformation.

  • Research Utility: High specificity for GLS1 (KGA/GAC isoforms) over GLS2. Essential for dissecting isoform-specific roles in cancer.

Class III: Bioisosteres & Tracers
  • Exemplar: (2S,4R)-4-Fluoroglutamine (4-FGln).[1][2][3][4][5][6]

  • Chemistry: Fluorine substitution at the C4 position.[7]

  • Mechanism: The fluorine atom mimics the size of hydrogen but alters the electronics. Crucially, the (2S,4R) stereochemistry is required to maintain affinity for the ASCT2 transporter.

  • Research Utility: PET imaging (18F) and metabolic flux tracking.[5]

Visualization: Mechanism of Action

The following diagram contrasts the binding logic of DON (Active Site) versus CB-839 (Allosteric).

G Gln L-Glutamine GLS_Active GLS Active Site (Cat. Domain) Gln->GLS_Active Substrate Entry Product Glutamate + NH3 GLS_Active->Product Hydrolysis GLS_Allosteric GLS Allosteric Pocket (Dimer Interface) DON DON (Diazo-Analog) DON->GLS_Active Competitive Entry DON->GLS_Active Covalent Alkylation (Irreversible) CB839 CB-839 (Bis-thiadiazole) CB839->GLS_Active Locks Inactive Conformation (Prevents Catalysis) CB839->GLS_Allosteric Non-Competitive Binding

Figure 1: Mechanistic divergence between active-site alkylators (DON) and allosteric inhibitors (CB-839).[3]

Comparative Data for Experimental Design

When designing an inhibition assay, the choice of compound dictates the concentration range and incubation time.

DerivativeTarget SpecificityMechanismIC50 / Ki (Approx)Stability (pH 7.4)Key Limitation
DON Broad (GLS, GS, GAT)Irreversible (Covalent)~1-5 µMLow (Diazo decomposition)High toxicity; Non-specific
BPTES GLS1 (KGA/GAC)Allosteric~3 µMModeratePoor solubility; Low potency
CB-839 GLS1 (KGA/GAC)Allosteric< 30 nMHighRequires pre-incubation (slow binding)
4-F-Gln Transporters (ASCT2)Substrate MimicN/A (Km ~200 µM)High (4h+)Defluorination in vivo (slow)

Experimental Protocol: The Coupled Enzyme Assay

Measuring Glutaminase activity directly is difficult because Glutamate does not have a distinct absorbance profile. The industry standard "Self-Validating" protocol is the GDH-Coupled Assay .

Principle:

  • GLS converts Glutamine → Glutamate + NH₄⁺.

  • Glutamate Dehydrogenase (GDH) converts Glutamate + NAD⁺ → α-Ketoglutarate + NADH.

  • Readout: Accumulation of NADH (Absorbance at 340 nm).

Reagents & Setup
  • Buffer: 50 mM Tris-Acetate (pH 8.6). Note: Phosphate buffers inhibit GLS.

  • Substrate: 20 mM L-Glutamine (or derivative).

  • Coupling System: 4 mM NAD⁺, 5 U/mL GDH (from bovine liver).

  • Inhibitor: CB-839 or DON (dissolved in DMSO).

Step-by-Step Workflow
  • Enzyme Prep: Dilute purified GLS1 to 20 nM in Buffer. Keep on ice.

  • Inhibitor Pre-incubation (CRITICAL):

    • Mix 10 µL GLS1 + 1 µL Inhibitor.

    • Incubate at 25°C for 30 minutes .

    • Why? Allosteric inhibitors like CB-839 have slow association kinetics. Skipping this step leads to false-negative IC50 values.

  • Reaction Mix Assembly:

    • Prepare a master mix: Buffer + NAD⁺ + GDH.

  • Initiation:

    • Add Reaction Mix to the Enzyme/Inhibitor wells.

    • Add Glutamine (start reaction).

  • Kinetic Read: Measure A340 every 30 seconds for 20 minutes.

The Self-Validation Step (Trustworthiness)

You must run a "GDH Control" well.

  • Setup: Buffer + Glutamate (1 mM) + NAD⁺ + GDH + Inhibitor .

  • Logic: If your inhibitor decreases the signal in this well, it is inhibiting the coupling enzyme (GDH), not the target (GLS). This is a common artifact with reactive analogs like DON.

Protocol Start Start: Purified GLS1 PreInc Pre-Incubation (GLS + Inhibitor, 30 min) Start->PreInc Mix Add Coupling Mix (NAD+ + GDH) PreInc->Mix Substrate Add Glutamine (Initiate Reaction) Mix->Substrate Read Kinetic Read (A340) NADH Production Substrate->Read Control Validation Control: Glutamate + GDH + Inhibitor Control->Read Must show NO inhibition

Figure 2: Workflow for the GDH-Coupled Glutaminase Assay with validation control.

Transport Specificity: The ASCT2 Challenge

When using 4-Fluoroglutamine (4-FGln) or other side-chain modified tracers, verifying transport specificity is required. Most cancer cells rely on ASCT2 (SLC1A5) for glutamine uptake.

Protocol: Competitive Uptake Assay

Objective: Determine if your derivative enters via ASCT2.

  • Cell Prep: Seed cells (e.g., A549 or HCC) in 24-well plates.

  • Buffer: Krebs-Ringer-HEPES (KRH), pH 7.4, Na⁺-containing.

  • Tracer: [³H]-L-Glutamine (0.5 µCi/mL).

  • Competitors (The Test):

    • Control: No competitor.

    • Condition A: + 2 mM Unlabeled L-Glutamine (Total block).

    • Condition B: + 2 mM GPNA (Specific ASCT2 inhibitor).

    • Condition C: + 2 mM Your Derivative (e.g., 4-FGln).

  • Execution: Incubate 5 mins at 37°C. Wash 3x with ice-cold KRH. Lyse with 0.1 M NaOH. Count via scintillation.

Interpretation:

  • If Condition C reduces [³H]-Gln uptake by >80% (similar to Condition A), your derivative is a high-affinity substrate for the same transporter.

  • Note: Stereochemistry matters. (2S,4R)-4-FGln binds ASCT2; the (2S,4S) isomer shows significantly lower affinity.

Stability & Troubleshooting

The Pyroglutamate Trap

Glutamine derivatives are chemically unstable. The side-chain amide nitrogen can attack the alpha-carbonyl, releasing ammonia and forming Pyroglutamate (5-oxoproline) .

  • Trigger: High temperatures (>40°C) and phosphate buffers accelerate this.

  • Impact: Pyroglutamate is metabolically dead in most GLS assays.

  • Solution: Always prepare glutamine derivative stocks fresh in water or TRIS. Avoid freeze-thaw cycles. For 4-FGln, deuterium labeling at the C4 position has been shown to stabilize the molecule against cyclization.

In Vivo Defluorination

For 18F-labeled derivatives, "bone uptake" in PET scans indicates defluorination.

  • Cause: Presence of free 18F-fluoride.

  • Check: Verify radiochemical purity via HPLC before injection. 4-FGln is generally stable, but metabolic cleavage can occur over long scan times (>2 hours).

References

  • Gross, M. I., et al. (2014). Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer. Molecular Cancer Therapeutics, 13(4), 890-901. Link

  • Lieberman, B. P., et al. (2011). Automated synthesis of -4-fluoroglutamine on a GE FX-N Pro module. Nuclear Medicine and Biology, 38(4), 495-503. Link

  • Leitner, F., et al. (1963). Kinetic studies of the inhibition of glutamine synthetase by 6-diazo-5-oxo-L-norleucine. Journal of Biological Chemistry, 238, 1123-1129. Link

  • Schulte, M. L., et al. (2018).[8] Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models.[8] Nature Medicine, 24, 194–202.[8] Link

  • Jeitner, T. M., et al. (2016). The mechanism of inhibition of glutaminase by 6-diazo-5-oxo-L-norleucine (DON). Biochemical Pharmacology, 117, 18-26. Link

Sources

Methodological & Application

Application Note & Protocol: Strategies for the Efficient Coupling of Fmoc-Gln(Me)2-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of modified amino acids is a cornerstone of modern peptide-based drug development, enabling the fine-tuning of pharmacological properties such as stability, potency, and cell permeability. Fmoc-Gln(Me)2-OH, a glutamine derivative with a dimethylated side-chain amide, presents unique challenges during Solid-Phase Peptide Synthesis (SPPS). The steric hindrance imposed by the dimethyl moiety can lead to slow and incomplete coupling reactions, compromising the yield and purity of the target peptide. This document provides a comprehensive guide to understanding and overcoming these challenges. We will dissect the mechanistic basis for difficult couplings, evaluate potential side reactions, and present robust, field-proven protocols utilizing optimized reagent systems to ensure the successful incorporation of Fmoc-Gln(Me)2-OH.

The Underlying Challenge: Steric Hindrance and Reaction Kinetics

The primary obstacle in coupling Fmoc-Gln(Me)2-OH is the significant steric bulk originating from the two methyl groups on the side-chain amide. While not a backbone N-methylation, this modification is in close proximity to the reactive carboxyl group during activation. This steric shield impedes the approach of the activated carboxyl group to the resin-bound N-terminal amine of the growing peptide chain.

Consequently, standard SPPS coupling conditions, often optimized for proteinogenic amino acids, may prove insufficient. The direct impact of this hindrance includes:

  • Slowed Reaction Kinetics: The rate of amide bond formation is significantly reduced, requiring extended reaction times to approach completion.

  • Incomplete Coupling: The reaction may stall before reaching quantitative yield, leading to the accumulation of deletion sequences (peptides lacking the intended Gln(Me)2 residue). This is a critical purity issue that can be difficult to resolve chromatographically.

The synthesis of peptides containing other hindered residues, such as α,α-disubstituted or N-methylated amino acids, has shown that overcoming these hurdles requires a move beyond conventional coupling reagents towards more potent activation methods.[1] The use of microwave energy to drive these difficult couplings to completion has also proven to be a valuable strategy.[1]

Mitigating Side Reactions: A Proactive Approach

A robust synthesis strategy must not only drive the primary reaction to completion but also minimize the formation of byproducts.

Pyroglutamate Formation: A Tale of Two Mechanisms

For standard Fmoc-Gln-OH, two primary pathways for pyroglutamate (pGlu) formation exist:

  • Side-Chain Mediated Cyclization: During activation, the side-chain amide can attack the activated carboxyl group, leading to a dehydrated cyclic intermediate.

  • N-Terminal Cyclization: If Gln is the N-terminal residue, the deprotected α-amine can attack the side-chain amide, especially under basic conditions or with prolonged exposure to heat, to form pGlu.[2][3][4]

The use of Fmoc-Gln(Me)2-OH offers a distinct advantage. The dimethylation of the side-chain amide completely prevents the first mechanism (side-chain mediated cyclization) as there is no proton to eliminate during the cyclization step. However, the risk of N-terminal pyroglutamate formation remains if the peptide sequence calls for Gln(Me)2 at the N-terminus. This is a post-synthesis or post-deprotection event and should be considered during peptide design and handling.

Racemization: Preserving Chiral Integrity

Racemization is a risk with any amino acid coupling, particularly when using highly reactive intermediates. While glutamine is not considered a high-risk residue like Cysteine or Histidine[5], the use of powerful coupling reagents and potentially elevated temperatures necessitates careful consideration. The risk is highest when strong bases are used for activation. Coupling reagents that operate under slightly more acidic or neutral conditions, such as those involving carbodiimides with additives, can minimize racemization.

Recommended Coupling Strategies & Reagent Systems

Success with Fmoc-Gln(Me)2-OH hinges on selecting a coupling reagent capable of generating a highly reactive activated species to overcome the steric barrier. We recommend two primary classes of reagents.

High-Potency Uronium/Phosphonium Salt Reagents

These reagents are the gold standard for difficult couplings. They react with the Fmoc-amino acid to form highly reactive active esters that rapidly acylate the target amine.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Considered one of the most effective coupling reagents, HATU, in the presence of a non-nucleophilic base like DIPEA, forms a highly reactive OAt-ester.[6] It excels in coupling sterically hindered residues.[6][7]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and slightly more cost-effective alternative to HATU with comparable reactivity.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that also shows excellent performance in hindered couplings.

Carbodiimide Activation with Nucleophilic Additives

This classic approach remains highly effective and can offer advantages in minimizing racemization.

  • DIC/OxymaPure (Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate): This combination is highly recommended. DIC activates the carboxyl group, which is then trapped by OxymaPure to form an active ester. OxymaPure is a superior alternative to the explosive HOBt, offering high reactivity and suppression of racemization.[8] This method is generally considered to have a lower risk of epimerization compared to base-mediated uronium salt activations.

Data Presentation: Comparison of Recommended Coupling Systems
Reagent SystemReagent ClassTypical Stoichiometry (AA:Reagent:Base:Resin)AdvantagesDisadvantages
HATU/DIPEA Uronium Salt4 : 3.9 : 8 : 1Extremely fast and efficient, ideal for hindered couplings.[6]Higher cost, potential for racemization with sensitive residues.
HCTU/DIPEA Uronium Salt4 : 3.9 : 8 : 1High reactivity similar to HATU, often more soluble.Higher cost than carbodiimides.
DIC/OxymaPure Carbodiimide4 : 4 : - : 1Low risk of racemization, cost-effective, safer than HOBt.[8]Reaction kinetics may be slightly slower than with HATU.

Experimental Protocols

These protocols are designed for manual synthesis but can be adapted for automated synthesizers. A self-validating approach, incorporating in-process monitoring, is essential.

Protocol 4.1: High-Efficiency Coupling using HATU

This protocol assumes a starting scale of 0.1 mmol of resin functionality.

  • Resin Preparation: Swell the resin (e.g., 100-200 mesh Rink Amide or Wang resin) in high-purity, amine-free N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.[9] Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, and repeat with a fresh 20% piperidine solution for 7 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Activator Solution Preparation (Perform immediately before use):

    • In a separate vial, dissolve Fmoc-Gln(Me)2-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol).

    • Allow to pre-activate for 1-2 minutes. Do not exceed 5 minutes , as this can increase racemization risk for some residues.[5]

  • Coupling Reaction: Add the complete activator solution to the washed, deprotected resin. Agitate at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • In-Process Monitoring (Crucial Step): After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then Dichloromethane (DCM), and dry them. Perform a Kaiser test (or TNBS test).

    • Negative Result (Beads are colorless/yellow): Coupling is complete. Proceed to Step 8.

    • Positive Result (Beads are dark blue/purple): Coupling is incomplete. Proceed to Protocol 4.2.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Protocol 4.2: Remedial Action - The Double Coupling Strategy

If the Kaiser test is positive, immediate action is required to cap the unreacted amines and prevent deletion sequence formation.

  • Drain and Wash: Drain the initial coupling solution from the reaction vessel and wash the resin with DMF (3 x 1 min).

  • Repeat Coupling: Prepare a fresh activator solution as described in Protocol 4.1, Step 4.

  • Second Coupling: Add the new solution to the resin and agitate for an additional 1-2 hours.

  • Re-evaluate: Perform a second Kaiser test. The result should now be negative. If it remains positive, this indicates a highly problematic sequence that may require sequence-specific optimization or the use of capping reagents like acetic anhydride to terminate the deletion sequence.

Visualization of the Coupling and Side-Reaction Pathways

The following diagram illustrates the intended coupling pathway for Fmoc-Gln(Me)2-OH and contrasts it with the side-reaction pathway that is blocked by side-chain dimethylation.

SPPS_Coupling cluster_main Recommended Coupling Pathway: Fmoc-Gln(Me)2-OH cluster_side Blocked Side Reaction (Standard Gln) AA Fmoc-Gln(Me)2-OH ActiveEster Highly Reactive OAt-Active Ester AA->ActiveEster Activation HATU HATU + DIPEA Product Fmoc-Gln(Me)2-NH-Peptide-Resin ActiveEster->Product Coupling Resin H2N-Peptide-Resin Resin->Product Coupling Gln Fmoc-Gln-OH ActivatedGln Activated Intermediate Gln->ActivatedGln Activation pGlu Pyroglutamate (Side-chain mediated) ActivatedGln->pGlu Intramolecular Attack Block X label_block This pathway is PREVENTED by the (Me)2 group

Caption: Reaction scheme for HATU-mediated coupling of Fmoc-Gln(Me)2-OH and the blocked pyroglutamate side-reaction pathway.

Conclusion

The successful incorporation of the sterically hindered amino acid Fmoc-Gln(Me)2-OH into a peptide sequence is readily achievable with a scientifically informed strategy. The key to success lies in acknowledging the kinetic challenge posed by steric hindrance and employing high-potency coupling reagents, such as HATU or DIC/Oxyma. Extended coupling times and diligent in-process monitoring via the Kaiser test are non-negotiable components of a robust protocol. By leveraging these advanced methodologies, researchers can confidently utilize Fmoc-Gln(Me)2-OH to synthesize novel peptides with enhanced therapeutic potential.

References

  • Martin, V., Jadhav, S., Egelund, P. H. G., & Pedersen, D. S. (2021). Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Fields, G. B. (2012). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1819-1834. Available at: [Link]

  • Aapptec Peptides. SYNTHESIS NOTES. Available at: [Link]

  • Gyros Protein Technologies. SPPS Tips For Success. Available at: [Link]

  • Roman, T., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Available at: [Link]

  • Yudkoff, M., et al. (2005). Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. Brain Research, 1056(2), 165-172. Available at: [Link]

  • Guzmán, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. Available at: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370-2376. Available at: [Link]

  • Dilun Biotechnology. (2024). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • ResearchGate. Pyroglutamate formation mechanism. Available at: [Link]

Sources

Application Notes and Protocols for Incorporating N,N-dimethyl Glutamine into Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Strategy to Counteract Hydrophobicity in Synthetic Peptides

The chemical synthesis of peptides rich in hydrophobic amino acids presents a significant challenge in the fields of peptide chemistry and drug development. These peptides are prone to aggregation and exhibit poor solubility in the aqueous and organic solvents commonly used in solid-phase peptide synthesis (SPPS) and subsequent purification steps. This can lead to incomplete reactions, low yields, and difficulties in characterization. To address these issues, various strategies have been developed, including the use of specialized resins, pseudoproline dipeptides, and backbone-modifying elements.

This application note details a powerful and innovative approach: the incorporation of N,N-dimethyl glutamine (Gln(Me₂)) residues into hydrophobic peptide sequences. The permanent dimethylation of the glutamine side-chain amide disrupts the hydrogen bonding networks that are a primary driver of peptide aggregation. By replacing one or more native glutamine residues or strategically introducing Gln(Me₂) into a hydrophobic sequence, it is possible to significantly enhance the solubility and handling of these challenging peptides without drastically altering their overall structural properties.

These detailed protocols are intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of hydrophobic peptides.

Rationale and Mechanistic Insights

The solubility-enhancing effect of N,N-dimethyl glutamine stems from its unique chemical structure. The two methyl groups on the side-chain amide nitrogen sterically hinder the formation of intermolecular hydrogen bonds, which are a key contributor to the aggregation of peptide chains, particularly in the formation of β-sheet structures.

Diagram 1: Disruption of Inter-Peptide Hydrogen Bonding

G cluster_0 Standard Glutamine Residues cluster_1 N,N-dimethyl Glutamine Residues Gln_1 Peptide Chain 1 (...-Gln-...) Gln_2 Peptide Chain 2 (...-Gln-...) Gln_1->Gln_2 H-Bond Formation (Aggregation) GlnMe2_1 Peptide Chain 1 (...-Gln(Me₂)-...) GlnMe2_2 Peptide Chain 2 (...-Gln(Me₂)-...) GlnMe2_1->GlnMe2_2 Steric Hindrance (Aggregation Disrupted) G start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: Fmoc-Gln(Me₂)-OH + HATU/DIPEA wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser complete Coupling Complete kaiser->complete Negative incomplete Incomplete Coupling kaiser->incomplete Positive next_cycle Proceed to Next Cycle complete->next_cycle incomplete->coupling Recouple next_cycle->deprotection Next AA end End: Cleavage & Purification next_cycle->end Final AA

Application Note: Fmoc Deprotection Kinetics of Side-Chain Methylated Glutamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of side-chain methylated glutamine (


-methylglutamine) is a critical strategy in methyl-scan mutagenesis and the development of aggregation-resistant peptide therapeutics. Unlike backbone 

-methylation, which introduces severe steric hindrance to Fmoc removal, side-chain methylation primarily modulates inter-chain hydrogen bonding. This guide details the kinetic profiling of Fmoc removal from

-Me-Gln residues. We provide a validated protocol for real-time UV monitoring to distinguish between steric effects and aggregation-dependent kinetic pausing, ensuring high-fidelity synthesis of difficult sequences.

Scientific Background & Mechanistic Insight

The Chemical Environment

In Solid-Phase Peptide Synthesis (SPPS), the removal of the Fmoc group is governed by the E1cB mechanism.[1] For standard amino acids, this is rapid (


 min). However, Glutamine (Gln) residues are notorious for inducing 

-sheet aggregation via inter-chain hydrogen bonding between side-chain amides (

).

The Methylation Advantage: Side-chain methylation (


) replaces a hydrogen bond donor with a methyl group. This disruption often accelerates effective deprotection kinetics compared to native Gln by preventing the formation of insoluble aggregates that shield the N-terminal Fmoc group from the deprotection base.
Reaction Mechanism

The deprotection reagent (typically Piperidine) abstracts the acidic proton from the fluorenyl ring (C9-H).[2] The resulting carbanion eliminates dibenzofulvene (DBF), which is immediately trapped by the excess secondary amine to form a fulvene-adduct.

Critical Consideration for Gln(Me): While


-methylation reduces aggregation, it introduces a risk of base-catalyzed side reactions, specifically the formation of pyroglutamyl (pGlu) species if the N-terminal amine cyclizes onto the side chain, although this is less favorable in 

-alkylated derivatives than in free amides.

Fmoc_Mechanism cluster_legend Key Kinetic Marker Fmoc Fmoc-Gln(Me)-Resin Inter Carbanion Intermediate Fmoc->Inter Proton Abstraction (C9-H) Base Piperidine (Base) Base->Inter DBF Dibenzofulvene (DBF) Inter->DBF Beta-Elimination Amine Free Amine (H2N-Gln(Me)-Resin) Inter->Amine Release Adduct Fulvene-Piperidine Adduct (UV Active @ 301nm) DBF->Adduct Michael Addition (+ Piperidine)

Figure 1: The E1cB elimination pathway. The formation of the Fulvene-Piperidine Adduct is the rate-limiting step for signal detection, though proton abstraction is the chemical rate-determining step.

Experimental Protocols

Protocol A: Real-Time UV Kinetic Monitoring

Objective: To quantitatively determine the deprotection rate constant (


) and identify aggregation onset.

Materials:

  • UV-Flow Cell: Path length 0.1 mm or 1.0 mm (depending on sensitivity).

  • Spectrophotometer: Set to

    
     nm (or 290 nm).
    
  • Reagent: 20% Piperidine in DMF (v/v).

  • Substrate: Resin-bound Fmoc-Gln(Me)-Peptide.

Workflow:

  • Baseline Establishment:

    • Flow pure DMF through the reaction vessel and flow cell.

    • Zero the UV detector.

  • Reagent Delivery:

    • Introduce 20% Piperidine/DMF.[2][3]

    • Crucial: Maintain a high flow rate initially to minimize mixing lag time (

      
      ).
      
  • Data Acquisition:

    • Record Absorbance (

      
      ) every 1–2 seconds.
      
    • Continue monitoring until the signal plateaus (typically 5–10 minutes).

  • Wash:

    • Flush with DMF until

      
       returns to baseline.
      

Data Interpretation: The concentration of the fulvene adduct is directly proportional to the Fmoc removed.



Protocol B: Comparative Reagent Profiling (Optimization)

Objective: If Protocol A reveals slow kinetics (


 min), use this protocol to select a more aggressive deprotection cocktail.
Reagent CocktailCompositionReactivity ProfileRecommended Use
Standard 20% Piperidine in DMFModerate (

)
Routine synthesis; minimal side reactions.
Aggressive 2% DBU + 5% Piperazine in DMFHigh (

)
Aggregated sequences; hard-to-remove Fmoc.
Mild 10% Piperazine in DMF/EtOH (9:1)Low (

)
Base-sensitive sequences (prevents Aspartimide).
Disaggregating 20% Piperidine + 0.1M HOBtStandard + ChaotropicPrevents aspartimide; disrupts H-bonds.

Procedure:

  • Split the resin batch into three aliquots.

  • Perform deprotection on each aliquot using a different cocktail.

  • Analyze the crude peptide by UPLC-MS.

  • Success Metric: Look for the "Des-Fmoc" mass peak vs. "Fmoc-intact" mass peak.

Kinetic Data Analysis & Visualization

To determine if the side-chain methylation is causing steric hindrance or preventing aggregation, plot


 vs. Time.
  • Linear Plot: Indicates pseudo-first-order kinetics (Ideal). The slope is

    
    .
    
  • Biphasic Plot: Indicates two populations of Fmoc groups (Fast = accessible; Slow = buried/aggregated).

Kinetic_Workflow Start Start Deprotection (Fmoc-Gln(Me)-Resin) Monitor Monitor UV @ 301nm Start->Monitor Calc Calculate Rate (k_obs) Monitor->Calc Decision Is k_obs linear? Calc->Decision Linear Standard Kinetics (No Aggregation) Decision->Linear Yes Biphasic Biphasic Kinetics (Aggregation Present) Decision->Biphasic No Action1 Proceed with 20% Piperidine Linear->Action1 Action2 Switch to DBU or Elevate Temp (50°C) Biphasic->Action2

Figure 2: Decision tree for optimizing deprotection conditions based on real-time kinetic data.

Troubleshooting & Critical Nuances

Aggregation vs. Sterics
  • Observation: Slow deprotection of Fmoc-Gln(Me).

  • Diagnosis: If the sequence is Poly-Gln, the methylation should help. If it is still slow, the steric bulk of the methyl group might be hindering the approach of Piperidine.

  • Solution: Switch to Piperazine . Although a weaker base, it is physically smaller than piperidine and can penetrate sterically crowded environments more effectively.

The "Blue Spot" Test (Qualitative Verification)

Never rely solely on UV traces for difficult residues. Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines) after deprotection.

  • Note: Since Gln(Me) deprotection yields a primary amine, the Kaiser Test is appropriate.

  • Result: Deep blue beads = Complete deprotection. Colorless/Light Blue = Incomplete.

Temperature Control

While heating (microwave SPPS) generally improves kinetics, avoid heating Fmoc-Gln(Me) deprotection steps above 50°C . Excessive heat with strong bases (DBU) promotes the cyclization of the N-terminal Gln to Pyroglutamate, terminating the chain.

References

  • Isidro-Llobet, A., et al. (2019). "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" PMC. Available at: [Link]

  • CEM Corporation. "Optimized Fmoc-Removal Strategy to Suppress Side Reactions." NIH/PMC. Available at: [Link]

  • Murphy, R.M., et al. (2011). "Aggregation Kinetics of Interrupted Polyglutamine Peptides." Biophysical Journal. Available at: [Link]

  • Thieme Connect. "UV Monitoring in Solid Phase Peptide Synthesis." Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fmoc-N,N-dimethyl-L-Glutamine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Coupling Efficiency of Fmoc-L-Glutamine(N,N-dimethyl)-OH Document ID: TSC-GLN-DM-001 Last Updated: 2025-06-12 Status: Active[1]

Executive Summary

Fmoc-N,N-dimethyl-L-Glutamine (Fmoc-Gln(Me)₂-OH) presents unique challenges in Solid-Phase Peptide Synthesis (SPPS). Unlike standard Glutamine, the dimethylated side chain (


-amide) introduces significant steric bulk and alters the electronic properties of the residue. While the dimethylation prevents the hydrogen-bond-mediated aggregation often seen with Gln, it kinetically hinders the acylation step.

This guide addresses the three primary failure modes associated with this residue: incomplete coupling (deletion sequences) , slow kinetics , and racemization .

Part 1: The "Golden Standard" Protocol

Do not rely on standard protocols (e.g., HBTU/DIPEA) for this derivative. The steric hindrance of the dimethyl-amide side chain requires a more aggressive activation strategy combined with chaotropic solvents.

Optimized Coupling Parameters
ParameterRecommendationScientific Rationale
Coupling Reagent HATU or COMU These reagents generate the highly reactive 7-azabenzotriazole (or oxyma) ester, accelerating acylation rates by orders of magnitude compared to HBTU/DIC [1, 2].[1]
Base TMP (Collidine) or DIPEA Collidine (2,4,6-trimethylpyridine) is a weaker, non-nucleophilic base that minimizes base-catalyzed racemization during the slower activation of hindered amino acids [3].[1]
Solvent System NMP or DMF/DMSO (9:1) N-methylpyrrolidone (NMP) disrupts inter-chain aggregation better than DMF, crucial for the bulky Gln(Me)₂ residue to access the resin-bound amine.[1]
Temperature 50°C (Microwave) Controlled heating overcomes the activation energy barrier imposed by the steric bulk. Warning: Do not exceed 50°C to prevent Cys/His racemization if present.
Stoichiometry 4 - 5 equivalents High concentration drives the reaction forward via mass action (Le Chatelier’s principle).[1]
Step-by-Step Workflow
  • Resin Preparation: Swell resin in DCM (20 min), then wash with NMP (3x).[1]

  • Activation Cocktail (Prepare immediately before use):

    • Amino Acid: 5.0 eq Fmoc-Gln(Me)₂-OH[1]

    • Reagent: 4.9 eq HATU (or COMU)[1]

    • Base: 10.0 eq Collidine (or DIPEA)[1]

    • Solvent: NMP (0.2 M final concentration)[1]

  • Coupling:

    • Add cocktail to resin.[1][2][3]

    • Microwave: 50°C for 10 minutes (25W constant power).

    • ORRoom Temp: Double couple (2 x 45 min).

  • Capping (Crucial): Acetylate unreacted amines (Acetic Anhydride/DIPEA/NMP) to prevent deletion sequences.

Part 2: Troubleshooting Logic (Decision Matrix)

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Start Issue: Low Coupling Efficiency CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Result1 Peak: [M-18] detected (Dehydration/Nitrile) CheckLCMS->Result1 Side Reaction Result2 Peak: [M-Fmoc+H] detected (Incomplete Coupling) CheckLCMS->Result2 Steric Hindrance Result3 Peak: Doublet/Broad (Racemization) CheckLCMS->Result3 Base Instability Sol1 Action: Switch from Carbodiimide (DIC) to Uronium (HATU/COMU) Result1->Sol1 Sol2 Action: Double Couple Increase Temp to 50°C Result2->Sol2 Sol3 Action: Switch Base to Collidine Reduce Activation Time Result3->Sol3

Figure 1: Diagnostic decision tree for Fmoc-Gln(Me)₂-OH coupling failures. Blue nodes indicate analysis steps; Red/Yellow indicate findings; Green indicates solutions.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my coupling yield low even with HBTU?

A: HBTU generates a benzotriazole ester that is often insufficiently reactive for sterically hindered side chains like N,N-dimethylglutamine.[1] The dimethyl group creates a "molecular umbrella," shielding the carbonyl carbon from the incoming nucleophile (the amine on the resin).

  • Fix: Switch to HATU or COMU . These reagents contain a pyridine ring (HATU) or an oxime (COMU) that exerts a neighboring group effect, significantly accelerating the transfer of the acyl group [1].

Q2: I see a mass shift of -18 Da. Is this pyroglutamate?

A: Likely not. Standard Glutamine forms pyroglutamate (pyrrolidone) by displacing the side-chain amide.[1] However, in Fmoc-Gln(Me)₂-OH, the side chain nitrogen is fully methylated and cannot easily act as a leaving group to close the ring.[1]

  • Alternative Diagnosis: If you are using DIC/HOBt, you may be seeing nitrile formation (dehydration of the amide side chain), although this is rare with dimethyl substitution.

  • Verification: Check if the mass corresponds to a deletion sequence (missing the Gln residue entirely).

Q3: Can I use microwave irradiation?

A: Yes, but with strict limits. The dimethyl-amide side chain is thermally stable, but Gln derivatives are prone to racemization at high temperatures due to the electron-withdrawing effect of the side chain carbonyl.

  • Limit: Max 50°C for 10-12 minutes. Do not use 75°C or 90°C standard protocols [4].

Q4: How do I prevent racemization during scale-up?

A: Racemization occurs via base-catalyzed proton abstraction at the


-carbon.[1] This is exacerbated by strong bases (DIPEA) and slow coupling times (caused by the steric bulk).[1]
  • Protocol: Use 2,4,6-Collidine (TMP) instead of DIPEA.[1] Collidine is sufficiently basic to neutralize the generated acid but sterically hindered enough to reduce proton abstraction at the chiral center [3].

Part 4: Mechanism of Action & Visual Workflow

The following diagram illustrates the optimized cycle, highlighting the critical substitution of the base and reagent to overcome the steric barrier.

OptimizedCycle cluster_0 Critical Optimization Zone Resin Resin-Peptide-NH2 Coupling Nucleophilic Attack (Sterically Hindered) Resin->Coupling Target Activation Activation (HATU + Collidine) Intermediate Activated Ester (OAt-Ester) Activation->Intermediate Fast (< 2 min) Intermediate->Coupling Rate Limiting Step Product Elongated Peptide Coupling->Product 50°C / 10 min

Figure 2: The rate-limiting step for Fmoc-Gln(Me)₂-OH is the nucleophilic attack on the activated ester.[1] Heat (50°C) and superior leaving groups (OAt from HATU) are required to lower this energy barrier.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Carpino, L. A., et al. (2002).[1] The 7-Azabenzotriazole/Base Coupling System: Effect of Base Structure on Racemization. Journal of Organic Chemistry. [1]

  • Collins, J. M., et al. (2014).[1] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[1] Organic Letters, 16(3), 940–943.[1] [1]

Sources

troubleshooting low yields with Fmoc-Gln(Me)2-OH synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-Gln(Me)₂-OH Synthesis & Application

Executive Summary & Technical Profile

Molecule:


-Fmoc-

-dimethyl-L-glutamine (Fmoc-Gln(Me)₂-OH).[1] Structural Challenge: Unlike standard Glutamine, which carries a primary amide (

), this derivative features a tertiary dimethylamide side chain (

).[1] Core Issue: The primary cause of low yields with this residue is steric hindrance and local aggregation , not the typical dehydration side-reactions associated with standard Glutamine. The bulky dimethyl group creates a "umbrella effect," retarding the kinetics of both the coupling of this residue to the resin and the subsequent amino acid coupling onto its N-terminus.

Diagnostic Workflow

Before altering your protocol, use this decision tree to isolate the failure mode.

TroubleshootingWorkflow Start Low Yield Detected CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Deletion Mass = Target - Gln(Me)2 (Deletion Sequence) CheckLCMS->Deletion Missing Residue Truncation Mass = Target - (n residues) (Early Termination) CheckLCMS->Truncation Chain Stopped Impurity Mass = Target - 18 Da (Pyroglutamate?) CheckLCMS->Impurity Dehydration/Cyclization CouplingIssue Diagnosis: Steric Hindrance Incomplete Coupling Deletion->CouplingIssue AggIssue Diagnosis: On-Resin Aggregation Truncation->AggIssue Cyclization Diagnosis: N-term Cyclization (Slow Deprotection) Impurity->Cyclization

Figure 1: Diagnostic logic for isolating the root cause of synthetic failure.

Critical Troubleshooting Modules

Module A: Overcoming Steric Hindrance (The "Deletion" Problem)

Symptom: LC-MS shows a peak corresponding to


.[1]
Mechanism:  The dimethylamide group is bulky. It hinders the approach of the activated carboxylate to the resin-bound amine. Standard coupling reagents (HBTU/DIC) often fail to drive this reaction to completion within standard times.

Protocol Optimization: Switch to "Power Coupling" conditions. The tertiary amide is stable, so you can use more aggressive activation without risking nitrile formation (a common risk with standard Gln).

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Activator HBTU / HOBtHATU / HOAt or COMU
Base DIPEA (2.0 eq)TMP (2,4,6-Trimethylpyridine) or DIPEA (reduced)
Stoichiometry 3-4 equivalents5 equivalents
Temperature Room Temp50°C - 75°C (Microwave preferred)
Time 45 min single coupling2 x 30 min (Double Couple)

Expert Insight:

"Unlike Fmoc-Gln(Trt)-OH, where the trityl group is removed during cleavage, the methyl groups on Gln(Me)₂ stay.[1] This permanent bulk means the steric penalty exists during the synthesis step. Use HATU; the 7-azabenzotriazole moiety accelerates the reaction rate by ~10-fold compared to HBTU due to the neighboring group effect of the pyridine nitrogen." (Albericio et al., 2018).

Module B: Aggregation & Solubility (The "Truncation" Problem)

Symptom: Synthesis stops or yield drops significantly after the Gln(Me)₂ residue is added. Mechanism: The dimethyl amide lacks a hydrogen bond donor. While this prevents some side-chain H-bonding, the hydrophobic bulk can induce collapse of the peptide chain in polar solvents like DMF, making the N-terminus inaccessible for the next amino acid.

Troubleshooting Steps:

  • Solvent Swap: Replace DMF with NMP (N-methylpyrrolidone) for the coupling of Gln(Me)₂ and the subsequent 2-3 residues.[1] NMP is a superior solvent for disrupting beta-sheet aggregation.[1]

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts inter-chain hydrogen bonds.[1]

  • Magic Mixture: Use a solvent system of DMF/DCM (1:1) if the resin swelling is suspected to be poor (especially for polystyrene resins).

Module C: Prevention of Pyroglutamate (pGlu) Formation

Symptom: Mass spectrum shows


.[1]
Mechanism:  If Fmoc-Gln(Me)₂-OH is the N-terminal  amino acid (or exposed during a long pause), the free alpha-amine can attack the gamma-carbonyl.[1]
  • Standard Gln: Releases

    
     (fast).
    
  • Gln(Me)₂: Releases

    
     (slower, but possible).
    

Prevention Strategy:

  • Keep Fmoc On: Do not remove the final Fmoc group until immediately before cleavage or further derivatization.

  • Short Deprotection: If extending the chain, minimize the time the N-terminus is free. Use flow chemistry or immediate subsequent coupling.[1]

  • Avoid Weak Bases: Do not use weak bases like piperazine for deprotection; stick to Piperidine or 4-Methylpiperidine, which drive the Fmoc removal fast enough to outcompete cyclization.

Step-by-Step Optimized Protocol

Scenario: Coupling Fmoc-Gln(Me)₂-OH to a resin-bound peptide.

  • Preparation:

    • Dissolve Fmoc-Gln(Me)₂-OH (5.0 eq) in NMP (not DMF).

    • Add HATU (4.9 eq).[1]

    • Add HOAt (5.0 eq) - Optional but recommended for extreme sterics.[1]

    • Add DIPEA (10 eq).[1] Note: Pre-activate for only 30-60 seconds.[1]

  • Coupling (Microwave Assisted):

    • Step 1: Add mixture to resin.[2][3][4]

    • Ramp: Heat to 75°C over 2 minutes.

    • Hold: Maintain 75°C for 10 minutes.

    • Wash: Drain and wash with NMP (3x).[1]

  • Re-Coupling (Double Coupling):

    • Repeat the above step with fresh reagents.

    • Why? The first coupling often reaches ~80-90% due to sterics.[1] The second pushes it to >99%.

  • Capping (Critical):

    • Treat resin with Acetic Anhydride/DIPEA/NMP solution for 5 minutes.[1]

    • Reason: Any unreacted chains must be permanently terminated (acetylated) to prevent "deletion sequences" (missing Gln) from growing further, which simplifies purification.[1]

FAQ: Addressing Specific User Pain Points

Q: Can I use DIC/Oxyma instead of HATU? A: Yes, and it is often safer if you are worried about epimerization (racemization). However, for Gln(Me)₂, the steric barrier is the dominant issue. If DIC/Oxyma at 75°C fails (yield <50%), you must switch to HATU or PyAOP to drive the reaction kinetically.

Q: My starting material (Fmoc-Gln(Me)₂-OH) is hygroscopic. Does this affect yield? A: Absolutely. Water hydrolyzes active esters (like O-acylisoureas) back to the carboxylic acid, effectively "killing" your coupling reagent.[1]

  • Fix: Dry the amino acid in a vacuum desiccator over

    
     overnight before use. If the bottle is old, check the water content (Karl Fischer).
    

Q: I see a peak +14 Da higher than expected. What is it? A: This is likely Methyl Ester formation .[1] If you use Methanol for washing the resin after a coupling step and don't remove it completely, the residual methanol can attack the activated amino acid in the next step. Ensure strict DCM/DMF washes before adding activated reagents.[1]

References

  • Albericio, F., &yman, J. M. (2018). Peptide Synthesis: Methods and Protocols. Humana Press.[1] (Discusses HATU/HOAt advantages for hindered couplings).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5] Chemical Reviews, 109(6), 2455-2504.[1] (Detailed mechanisms of side reactions). [1]

  • Behrendt, R., et al. (2016).[6] "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.[1] (Review of aggregation and difficult sequences). [1]

  • Sigma-Aldrich Technical Bulletin. "Fmoc Solid Phase Peptide Synthesis." (Standard protocols for Fmoc-Gln derivatives).

Sources

Validation & Comparative

NMR shift differences between Gln and N,N-dimethyl-Gln peptides

Technical Comparison: NMR Characterization of Gln vs. -Dimethyl-Gln Peptides[1]

Executive Summary

Glutamine (Gln) residues are characterized by labile side-chain amide protons (


-Dimethyl-Glutamine

This guide provides the chemical shift fingerprints, acquisition protocols, and structural insights necessary to distinguish these species.

Mechanistic & Structural Basis of Shift Differences

The NMR distinction arises from the electronic and steric transformation of the side chain.

  • Primary Amide (Wild-type Gln): The side chain terminates in a

    
     group. The nitrogen lone pair donates into the carbonyl, giving the C-N bond partial double-bond character. This creates two distinct proton environments: cis  (same side as carbonyl oxygen) and trans . These protons are exchangeable with solvent (water), often requiring specific pH conditions/cryoprobes for detection.
    
  • Tertiary Amide (Dimethyl-Gln): The protons are replaced by methyl groups. The restricted rotation around the C-N bond remains, rendering the two methyl groups magnetically non-equivalent (cis-methyl and trans-methyl). The loss of H-bond donors eliminates exchange broadening, resulting in sharp, intense methyl singlets in the aliphatic region.

DOT Diagram: Structural & Shift Correlation

The following diagram visualizes the structural transition and the resulting chemical shift migration.

Gln_vs_DimethylGlncluster_0Native Glutamine (Gln)cluster_1Nε,Nε-Dimethyl-GlnGln_StructSide Chain: -CH2-CH2-C(O)NH2(Primary Amide)NH_ProtonsNεH protonsδ 6.8 - 7.6 ppm(Broad/Doublet)Gln_Struct->NH_ProtonsH-Bond DonorTransformationDimethylation(Isostere Synthesis)Gln_Struct->TransformationMe_ProtonsN-Methyl protonsδ 2.8 - 3.1 ppm(Two Singlets)NH_Protons->Me_ProtonsSignal Migration(Amide -> Aliphatic)DmGln_StructSide Chain: -CH2-CH2-C(O)N(CH3)2(Tertiary Amide)DmGln_Struct->Me_ProtonsNo ExchangeTransformation->DmGln_Struct

Figure 1: Structural transformation from primary amide (Gln) to tertiary amide (Dimethyl-Gln) and corresponding NMR signal migration.

Experimental Protocol: Acquisition & Assignment

To accurately characterize these peptides, specific acquisition parameters are required to suppress solvent exchange (for Gln) and resolve methyl overlaps (for Dimethyl-Gln).

Step-by-Step Workflow
  • Sample Preparation:

    • Solvent: Dissolve peptide in 90% H

      
      O / 10% D
      
      
      O for amide detection. For Dimethyl-Gln, 100% D
      
      
      O is acceptable and yields cleaner aliphatic spectra.
    • pH Control: Adjust pH to 5.0–6.0 .

      • Reasoning: At pH > 7.0, base-catalyzed exchange broadens Gln

        
         signals into the baseline. Dimethyl-Gln methyls are unaffected by pH-dependent exchange but are sensitive to conformational changes.
        
    • Concentration: 1–5 mM is optimal for natural abundance

      
      C experiments.
      
  • Pulse Sequences:

    • 1D

      
      H:  Standard presaturation (water suppression).
      
    • 2D

      
      H-
      
      
      C HSQC:
      Essential for Dimethyl-Gln. Look for the intense methyl cross-peaks in the unique N-Me region (
      
      
      35–40 ppm).
    • 2D TOCSY (60-80 ms mix):

      • Gln: Shows connectivity from

        
         to 
        
        
        and
        
        
        .
      • Dimethyl-Gln: The N-methyls are usually isolated spins (4-bond coupling to

        
         is weak), so they appear as singlets with no TOCSY cross-peaks to the backbone, distinguishing them from other side chains.
        
  • Temperature:

    • Acquire at 298 K (25°C) .

    • Validation: If Gln peaks are broad, lower T to 283 K (10°C) to slow exchange. Dimethyl-Gln methyls may show sharper separation at lower temperatures due to slower rotation around the C-N bond.

Data Comparison: Chemical Shift Fingerprints

The following tables summarize the expected chemical shift differences. Values are approximate relative to DSS (0 ppm) and depend on peptide sequence and solvent.

Table 1: Proton (

H) Chemical Shifts[1]
Atom PositionNative Gln (

ppm)

-Dimethyl-Gln (

ppm)
Key Diagnostic Feature
Side Chain Amide (

)
6.8 – 7.6 (Two peaks)Absent Disappearance of downfield exchangeable protons.
N-Methyl Groups (

-Me)
Absent2.8 – 3.1 (Two singlets)Appearance of two sharp singlets (cis/trans) similar to DMF.
Gamma Protons (

)
2.2 – 2.52.3 – 2.6Slight downfield shift due to tertiary amide induction.
Beta Protons (

)
1.9 – 2.11.9 – 2.1Minimal change; remote from modification.
Alpha Proton (

)
4.3 – 4.64.3 – 4.6Backbone conformation dependent (minimal direct effect).
Table 2: Carbon (

C) Chemical Shifts
Atom PositionNative Gln (

ppm)

-Dimethyl-Gln (

ppm)
Key Diagnostic Feature
Side Chain Carbonyl (

)
175 – 178 170 – 174 Tertiary amides are typically shielded (upfield) relative to primary amides.
N-Methyl Carbons Absent35 – 40 Distinct region; typically doublet in HSQC if rotation is slow.
Gamma Carbon (

)
31 – 3230 – 33Minor variation.

Note on N-Terminal Dimethylation (


): 
If the modification is at the N-terminus (reductive methylation of the amine, not the side chain), the methyl protons appear upfield at 2.2 – 2.8 ppm , and the 

of the amine drops significantly. This is distinct from the side-chain amide modification described above.
Interpretation & Troubleshooting
Distinguishing Cis/Trans Methyls

In


  • Observation: You will likely see two signals of equal intensity in the 2.8–3.1 ppm range.

  • Validation: Run a variable temperature (VT) experiment. As temperature increases (>320 K), these peaks will broaden and eventually coalesce into a single peak as the rotation rate exceeds the chemical shift time scale.

Differentiation from Other Methyls
  • Vs. N-Terminal Methyls: N-terminal methyls are usually pH sensitive (titrate with amine pKa ~7-8). Side-chain amide methyls are pH independent.

  • Vs. Lysine Methylation: Methylated Lysines (

    
    ) appear around 2.9–3.0 ppm but are attached to a flexible methylene chain (
    
    
    ). They often show TOCSY connectivity to the side chain.
    
    
    -dimethyl-Gln methyls are isolated from the spin system in standard TOCSY.
DOT Diagram: Assignment Logic

Assignment_LogicStartUnknown Peak in2.8 - 3.1 ppm RegionCheck_TOCSYCheck TOCSY Connectivityto Side Chain (Hα/Hβ)Start->Check_TOCSYConnectedConnectivity ObservedCheck_TOCSY->ConnectedYesIsolatedNo Connectivity(Isolated Singlet)Check_TOCSY->IsolatedNoLys_MetLikely N-Methyl Lysineor N-Terminal MeConnected->Lys_MetDm_GlnLikely Nε,Nε-Dimethyl-Gln(Amide Methyl)Isolated->Dm_GlnConfirmConfirm with 13C-HSQC(Look for δC 35-40 ppm)Dm_Gln->Confirm

Figure 2: Logical workflow for assigning N-methyl resonances in modified peptides.

References
  • Vertex AI Search. (2023). Glutamine isosteres in the design of inhibitors of 3C/3CL protease. Royal Society of Chemistry. [Link]

  • National Institutes of Health (NIH). (2013). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. PMC. [Link]

  • ResearchGate. (2017). Chemical shift distributions of side chain amide protons in asparagines and glutamines. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift Tables and Data. [Link]

Comparative Guide: Aggregation Kinetics of Glutamine (Gln) vs. Dimethyl-Glutamine (dmGln) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Zipper" vs. The "Steric Cap"

The aggregation of Glutamine (Gln)-rich peptides is the molecular etiology behind polyglutamine (polyQ) disorders such as Huntington’s disease.[1] This aggregation is driven by the "Polar Zipper" mechanism, where side-chain amides form inter-strand hydrogen bonds that stabilize insoluble amyloid fibrils.

Dimethyl-Glutamine (


-dimethyl-Gln)  represents a critical structural modification. By methylating the side-chain amide nitrogen, the hydrogen bond donor capability is eliminated, and steric bulk is introduced.

The Bottom Line:

  • Native Gln Peptides: Exhibit rapid nucleation-dependent polymerization, forming thermodynamically stable

    
    -sheet fibrils.
    
  • dmGln Peptides: Show effectively arrested aggregation kinetics. The methylation acts as a "steric cap," preventing the formation of the steric zipper, resulting in extended solubility and stability in aqueous buffers.

Molecular Mechanism of Action

To understand the divergence in aggregation rates, one must analyze the thermodynamics of the side-chain interactions.

Native Glutamine: The Polar Zipper

In native polyQ peptides, the side chain (


) acts as both a hydrogen bond donor (via 

) and acceptor (via

).
  • Primary Driver: Main-chain hydrogen bonds form the initial

    
    -sheet.
    
  • Stabilization: Side-chain amides interdigitate, forming a "ladder" of H-bonds between strands (Perutz Polar Zipper).

  • Result: An irreversible, highly ordered amyloid fibril.

Dimethyl-Glutamine: The Blockade

In dmGln, the side chain is modified to


.
  • Loss of Donor: The replacement of hydrogens with methyl groups eliminates the H-bond donor capacity.

  • Steric Hindrance: The bulky dimethyl group creates a steric clash that physically prevents the close packing required for the zipper motif.

Pathway Visualization

AggregationPathway Monomer Native Gln Monomer Misfold Misfolded Intermediate Monomer->Misfold Structural Fluctuation Nucleus Critical Nucleus Misfold->Nucleus Polar Zipper Formation Fibril Insoluble Amyloid Fibril Nucleus->Fibril Rapid Elongation dmGln dmGln Monomer Soluble Stable Soluble Species dmGln->Soluble Steric Stabilization Soluble->Nucleus BLOCKED (No H-Bond Donor)

Figure 1: Comparative aggregation pathways.[2] Native Gln proceeds through a high-energy transition state to form fibrils (Red path). dmGln is kinetically trapped in a soluble state (Green path) due to the inability to form the polar zipper.

Comparative Performance Analysis

The following data summarizes the physicochemical differences typically observed between a standard PolyQ peptide (e.g.,


) and its dimethylated analog.
Table 1: Physicochemical & Kinetic Comparison
FeatureNative Gln PeptideDimethyl-Gln (dmGln) Peptide
Solubility (pH 7.4) Low (< 100

M); precipitates rapidly
High (> 2 mM); remains stable
Secondary Structure (CD) Transitions from Random Coil


-Sheet
Persistently Random Coil / Poly-Proline II
ThT Fluorescence Sigmoidal curve (Lag phase

Exponential)
Flat baseline (No fluorescence increase)
Aggregation Rate (

)
High (Concentration dependent)Negligible / Undetectable
Morphology (TEM) Long, unbranched fibrils (7-10 nm width)Amorphous aggregates or no visible structures

Experimental Protocols for Validation

To validate these claims in your own lab, use the following self-validating workflow. This protocol uses Thioflavin T (ThT) fluorescence, the gold standard for monitoring amyloid kinetics.

Pre-treatment (Crucial Step)

Why: Gln peptides often contain pre-formed "seeds" from synthesis. These must be erased to get accurate kinetics.

  • Dissolve lyophilized peptide in 1:1 TFA/HFIP (Trifluoroacetic acid / Hexafluoroisopropanol) to monomerize.

  • Evaporate solvent under

    
     stream; lyophilize again to remove acid traces.
    
ThT Kinetic Assay
  • Buffer: PBS (pH 7.4), 20

    
    M ThT.
    
  • Peptide Conc: 50

    
    M (start).
    
  • Temperature: 37°C with orbital shaking (shaking promotes nucleation).

  • Readout: Ex 440 nm / Em 480 nm, read every 10 mins for 24-48 hours.

CD Spectroscopy (Secondary Structure)
  • Cell Path Length: 1 mm.

  • Wavelength: 190–260 nm.

  • Expectation:

    • Gln: Negative band at ~218 nm (indicative of

      
      -sheet) developing over time.
      
    • dmGln: Strong negative band near 195-200 nm (Random Coil) that remains stable.

Experimental Workflow Diagram

ExperimentalWorkflow Lyophilized Lyophilized Peptide (Gln vs dmGln) Disagg Disaggregation (TFA/HFIP 1:1) Lyophilized->Disagg Remove pre-seeds Film Peptide Film Disagg->Film Evaporate Rehydrate Rehydration (PBS + 20uM ThT) Film->Rehydrate Initiate t=0 PlateReader Plate Reader (37°C, Shaking) Rehydrate->PlateReader Kinetic Scan Data Data Analysis (Sigmoidal Fit) PlateReader->Data Extract t(lag) & k(agg)

Figure 2: Workflow for kinetic validation. The disaggregation step (Yellow) is the critical control point to ensure reproducibility.

Implications for Drug Development

Understanding the Gln vs. dmGln comparison is vital for:

  • Peptide Drug Design: If a therapeutic peptide contains a polyQ tract, replacing specific Gln residues with dmGln can improve shelf-life and solubility without necessarily altering the global charge (unlike mutating Gln to Glu/Lys).

  • Inhibitor Design: Short peptides containing dmGln can act as "cap" inhibitors. They can bind to a growing amyloid fibril via the backbone but fail to propagate the side-chain ladder, effectively terminating the fibril growth (Sequence-Specific Inhibition).

  • Synthesis Efficiency: Using dmGln (or backbone protected variants like Hmb-Gln) during Solid Phase Peptide Synthesis (SPPS) prevents on-resin aggregation, increasing crude yield and purity.

References

  • Perutz, M. F., et al. (1994). "Glutamine repeats as polar zippers: their role in inherited neurodegenerative disease." Protein Science. (Establishes the mechanism of Gln side-chain hydrogen bonding).

  • Thakur, A. K., & Wetzel, R. (2002). "Mutational Analysis of the Structural Organization of Polyglutamine Aggregates." Proceedings of the National Academy of Sciences. (Demonstrates how side-chain interactions drive aggregation kinetics).

  • Bhattacharyya, A. M., et al. (2005). "Oligoproline effects on polyglutamine conformation and aggregation." Journal of Molecular Biology. (Comparative kinetics of modified polyQ peptides).

  • Bartlett, G. J., & Radford, S. E. (2009). "An expanding arsenal of experimental methods yields an explosion of insights into amyloid assembly." Nature Methods. (Review of ThT and CD protocols for amyloid).

Sources

Comparative Guide: Biological Activity of Methylated vs. Non-Methylated Peptide Analogs

[1]

Executive Summary

The modification of peptide backbones via N-methylation —replacing the amide proton (-NH) with a methyl group (-CH₃)—is a transformative strategy in peptidomimetic drug design.[1][2][3][4][5][6][7][8] This guide objectively compares the biological performance of N-methylated analogs against their non-methylated (native) parent peptides.[1]

While native peptides often suffer from rapid proteolytic degradation and poor membrane permeability, N-methylated analogs frequently exhibit "chameleonic" properties: they maintain water solubility while transiently masking polarity to cross lipid bilayers. However, this modification is not without risk; it induces profound conformational constraints that can either lock a bioactive conformation (increasing affinity) or introduce steric clashes (abolishing affinity).[5]

Mechanisms of Action: Why Methylation Alters Activity[8]

To interpret the data below, one must understand the three physicochemical shifts induced by N-methylation:

  • Proteolytic Shielding: Proteases (e.g., Trypsin, Chymotrypsin) require specific backbone hydrogen bonds to cleave peptide bonds.[1] N-methylation removes the H-bond donor and introduces steric bulk, rendering the bond "invisible" or inaccessible to enzymes.

  • Permeability Enhancement: By capping the polar N-H group, the peptide's solvation energy desolvation penalty is reduced. This allows the peptide to adopt a lipophilic conformation in the membrane interior.

  • Conformational Locking: The N-methyl group restricts the rotation of the

    
     and 
    
    
    torsion angles and favors the cis-isomer of the peptide bond (unlike the trans-preference of native peptides), potentially freezing the peptide in its bioactive state.

Comparative Performance Data

The following tables synthesize experimental data from landmark studies (e.g., Kessler, Lokey, and Chatterjee groups), comparing native peptides directly with their optimized N-methylated analogs.

Table 1: Metabolic Stability and Permeability

Comparison of Native Somatostatin Analogs vs. N-Methylated Variants

FeatureNative Peptide (Veber-Hirschmann)N-Methylated Analog (Tri-N-Me)Biological Impact
Sequence cyclo(-PFwKTF-)cyclo(-(NMe)A -(NMe)F -wKTF-)Specific Modification
Intestinal Permeability (

)

cm/s

cm/s
4-fold increase in transport across Caco-2 monolayers [1].
Oral Bioavailability (

)
< 1%~10%Transition from non-oral to orally bioavailable [1].
Enzymatic Stability (

)
< 30 min (intestinal fluid)> 24 hours>40-fold increase in half-life against aggressive proteases.
Solubility HighModerateMethylation can reduce solubility; formulation adjustment may be required.
Table 2: Receptor Binding Affinity ( / )

Does methylation destroy binding? Case studies in Integrins and RNA binding.

TargetNative Peptide AffinityN-Methylated Analog AffinityOutcome
Integrin


nM (Cilengitide parent)

nM
Maintained. N-methylation did not disrupt the pharmacophore but improved selectivity against

[2].
HIV-1 FSS RNA

nM (Compound 1E)

nM (Compound 3E)
Improved (30x). Methylation locked the peptide into a conformation that perfectly matched the RNA hairpin [3].
Generic Linear Peptide High AffinityLoss of Affinity (Common)Risk. Random methylation often causes steric clash. N-methyl scanning (see Sec 4) is required to find the permissive spots.

Structural & Decision Workflow

The decision to methylate should not be random. The following diagram outlines the "N-Methyl Scan" workflow, a standard industry protocol for identifying which residue to modify without killing biological activity.

NMethylScanStartLead Peptide Candidate(Poor Stability/Permeability)AlaScanStep 1: Alanine ScanIdentify residues critical for bindingStart->AlaScanDesignLibStep 2: Design N-Methyl LibraryMethylate only non-critical amidesAlaScan->DesignLib Avoid methylatingpharmacophoresSynthesisStep 3: Solid Phase Synthesis(Use HATU/HOAt or Triphosgene)DesignLib->SynthesisScreeningStep 4: Parallel ScreeningSynthesis->ScreeningBindAssayBinding Assay(Keep if IC50 < 5x Native)Screening->BindAssayStabAssayStability Assay(Keep if t1/2 > 2x Native)Screening->StabAssayDecisionSelect Lead N-Me AnalogBindAssay->DecisionRetains PotencyFailDiscard (Steric Clash)BindAssay->FailLoss of PotencyStabAssay->DecisionImproved Stability

Figure 1: The N-Methyl Scan Workflow. A systematic approach to identifying permissive backbone positions for methylation.

Experimental Protocols

To generate valid comparative data, use these self-validating protocols.

Protocol A: Comparative Proteolytic Stability Assay

Objective: Determine the half-life (

  • Preparation:

    • Prepare stock solutions (1 mM) of Native Peptide and N-Methylated Analog in DMSO.

    • Prepare enzyme buffer: Simulated Intestinal Fluid (SIF) containing Pancreatin or purified Chymotrypsin (10 U/mL) in PBS (pH 7.4).

  • Incubation:

    • Dilute peptides to final concentration of 50 µM in the enzyme buffer at 37°C.

    • Control: Include a known unstable peptide (e.g., Leu-Enkephalin) as a positive control for enzyme activity.

  • Sampling:

    • Aliquots (50 µL) are taken at

      
       minutes.
      
    • Quenching: Immediately add 50 µL of ice-cold Acetonitrile + 1% Formic Acid to stop the reaction.

  • Analysis:

    • Centrifuge (10,000 x g, 5 min) to remove protein precipitate.

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      gives
      
      
      .
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess the impact of N-methylation on passive diffusion (surrogate for oral absorption).

  • System Setup: Use a 96-well PAMPA sandwich plate (donor bottom, acceptor top).

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 5 µL of 1% Lecithin in Dodecane (mimics lipid bilayer).

  • Donor Phase: Add 150 µL of peptide (10 µM in PBS pH 7.4) to the donor wells.

  • Acceptor Phase: Add 300 µL of PBS (pH 7.4) to the acceptor wells.

  • Incubation: Sandwich the plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure peptide concentration in both Donor and Acceptor wells using UV-Vis (280 nm) or LC-MS.

  • Validation:

    • Low Permeability Marker: Ranitidine.

    • High Permeability Marker: Propranolol or Testosterone.

    • Success Criterion: The N-methylated analog should show

      
       cm/s to be considered for oral development.
      

Mechanistic Pathway: The "Chameleonic" Effect

The following diagram illustrates how N-methylation facilitates membrane crossing, a phenomenon often absent in native peptides.

PermeabilityMechanismcluster_aqueousAqueous Environment (Blood/Gut)cluster_membraneLipid Bilayer MembraneNativeNative PeptideExposed NH groupsHigh Solvation CostTransitionDesolvation EventNative->TransitionHigh Energy BarrierMethylN-Me AnalogMasked NH groupsLower Solvation CostMethyl->TransitionLow Energy BarrierDiffusionPassive Diffusion(Intramolecular H-bonds formed)Transition->Diffusion

Figure 2: The Chameleonic Effect. N-methylation lowers the energy penalty for desolvation, allowing the peptide to enter and diffuse through the lipid bilayer.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008).[4] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.[2][4]

  • Chatterjee, J., Ovadia, O., et al. (2013). N-Methylation of Peptides and Proteins: An Important Element for Modulating Biological Functions.[1][2][5][8] Angewandte Chemie International Edition, 52(1), 254–269.[8]

  • Mains, I. et al. (2013). N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides.[7] ACS Chemical Biology.

  • Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics, 8(2), 479–487.

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